Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core with an ethyl ester group at the 2-position, a phenyl group at the 6-position, and a keto group at the 4-position
Mechanism of Action
Target of Action
Similar compounds have been extensively studied in the biomedical field, leading to the discovery of vasopressin and fibrinogen receptor antagonists, selective positive allosteric glutamate receptors glun2a and mglur5 modulators, inhibitors of mycobacterium tuberculosis h37rv, inhibitors of lung cancer tumors a549 and h322b, inhibitors of catalytic activity of hiv-1 integrase, tanks and polyadp-ribose polymerase parp-1 .
Mode of Action
It is known that similar compounds interact with their targets to inhibit or modulate their activity .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to the targets they interact with .
Result of Action
Similar compounds have shown various effects such as inhibition of tumor growth and microbial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction is often carried out under catalyst-free conditions in boiling dimethylformamide (DMF), yielding the desired product in good yields . Another method involves the regioselective iodination of pyrazolo[1,5-a]pyrazin-4(5H)-ones followed by carbonylation catalyzed with palladium (Pd(dppf)Cl2) under pressure in methanol solution, which yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The phenyl group and the ethyl ester group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted pyrazolopyrazines, and other functionalized compounds that retain the core structure of the original molecule.
Scientific Research Applications
Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its inhibitory activity against various enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate: Similar but with a methyl group at the 6-position instead of a phenyl group.
Uniqueness
Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 6-position and ethyl ester group at the 2-position differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct physical properties.
Properties
IUPAC Name |
ethyl 4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-15(20)11-8-13-14(19)16-12(9-18(13)17-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYIAQQRWABNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(NC(=O)C2=C1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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